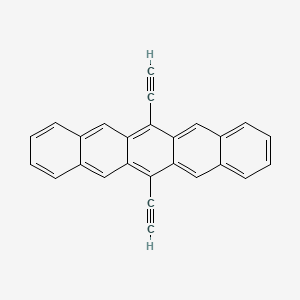
6,13-Diethynylpentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Diethynylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is characterized by the presence of ethynyl groups at the 6 and 13 positions of the pentacene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Diethynylpentacene typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 6,13-dibromopentacene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Diethynylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form endoperoxides, particularly under light exposure.
Cycloaddition: It can participate in Diels-Alder reactions with suitable dienophiles, such as fullerenes.
Substitution: The ethynyl groups can be substituted with other functional groups through various organic reactions.
Common Reagents and Conditions
Oxidation: Photosensitized oxygen in solution under ambient light conditions.
Cycloaddition: Fullerenes like C60 or [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in the presence of light.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed
Oxidation: Endoperoxides.
Cycloaddition: Cycloadducts with fullerenes.
Substitution: Functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6,13-Diethynylpentacene has been widely studied for its applications in:
Organic Electronics: Used in OFETs and OPVs due to its excellent charge transport properties.
Material Science: Investigated for its potential in creating stable, high-performance organic semiconductors.
Photovoltaics: Utilized in the development of organic solar cells.
Wirkmechanismus
The mechanism by which 6,13-Diethynylpentacene exerts its effects is primarily through its electronic properties. The ethynyl groups at the 6 and 13 positions enhance the compound’s stability and solubility, making it more suitable for use in organic electronic devices. The compound interacts with molecular targets such as fullerenes in OPVs, facilitating efficient charge separation and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high stability and solubility.
Octafluoropentacene: Exhibits enhanced stability due to electron-withdrawing fluorine groups.
Uniqueness
6,13-Diethynylpentacene is unique due to its specific substitution pattern, which provides a balance between stability and electronic properties. Unlike other derivatives, it offers a combination of enhanced solubility and stability without significantly compromising its electronic performance .
Eigenschaften
CAS-Nummer |
427879-51-4 |
|---|---|
Molekularformel |
C26H14 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6,13-diethynylpentacene |
InChI |
InChI=1S/C26H14/c1-3-21-23-13-17-9-5-7-11-19(17)15-25(23)22(4-2)26-16-20-12-8-6-10-18(20)14-24(21)26/h1-2,5-16H |
InChI-Schlüssel |
AJYFNAKUNPLDMC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)


![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
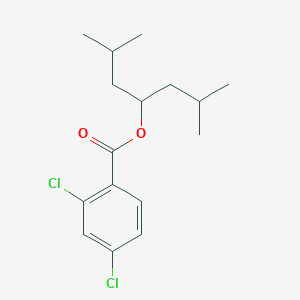
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
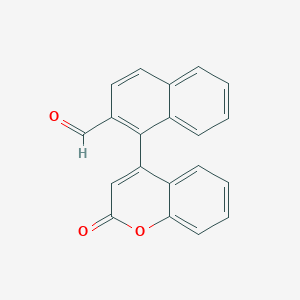
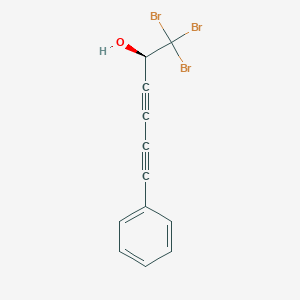
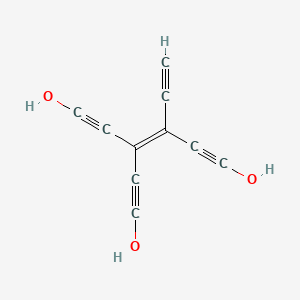

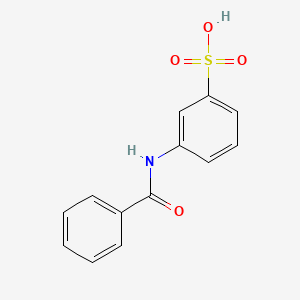
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
